Regioisomeric Carboxamide Position: 6-Carboxamide vs. 2-Carboxamide Structural Distinction
The compound places the carboxamide pharmacophore at position 6 of the benzothiazole ring, whereas the closest regioisomeric analog (N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide, CAS 1210387-22-6) bears the identical functional group at position 2 [1]. These two constitutional isomers share the identical molecular formula (C17H12N4OS) and molecular weight (320.4 g/mol), making them indistinguishable by mass spectrometry alone and requiring orthogonal confirmation (e.g., NMR or retention time) to verify procurement identity [1]. This regioisomeric distinction directly impacts the spatial orientation of the hydrogen-bond donor/acceptor motif and, based on class-level SAR, is expected to alter kinase binding affinity and selectivity [2].
| Evidence Dimension | Carboxamide substitution position on benzothiazole ring |
|---|---|
| Target Compound Data | Benzothiazole-6-carboxamide (carboxamide at position 6) |
| Comparator Or Baseline | Benzothiazole-2-carboxamide (carboxamide at position 2; CAS 1210387-22-6) |
| Quantified Difference | Constitutional isomer: identical molecular formula C17H12N4OS; identical MW 320.4; distinct connectivity (position 6 vs. position 2); no direct comparative potency data available for this specific pair |
| Conditions | Structural identity confirmed by SMILES: O=C(Nc1ccc(-c2ccn[nH]2)cc1)c1ccc2ncsc2c1 [1] |
Why This Matters
For procurement and screening, this regioisomeric distinction is critical because the two isomers are indistinguishable by LC-MS alone; NMR or chromatographic retention time verification is required to avoid dispensing the wrong isomer and generating false-negative screening results.
- [1] ChemSrc. SMILES for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide: O=C(Nc1ccc(-c2ccn[nH]2)cc1)c1ccc2ncsc2c1. CAS 1207023-07-1. https://m.chemsrc.com/cas/1207023-07-1_2560561.html (accessed 2026-04-29). View Source
- [2] Kumar, A., et al. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity. European Journal of Medicinal Chemistry, 2019, 182, 111641. View Source
